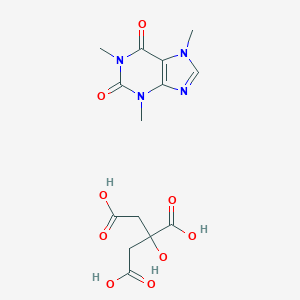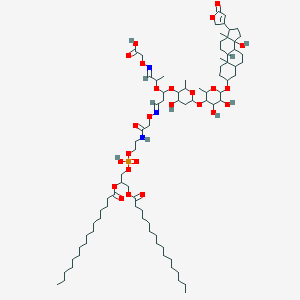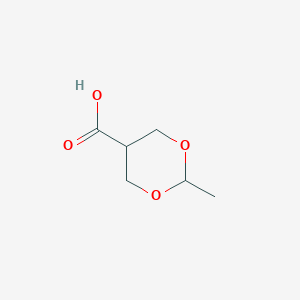
2-Methyl-1,3-dioxane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dioxane-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as Methylpropanedioic acid or MPDA and is a cyclic organic acid with a molecular formula of C5H8O4.
Mechanism of Action
The exact mechanism of action of 2-Methyl-1,3-dioxane-5-carboxylic acid is not fully understood. However, it is believed that the compound acts as a cross-linking agent, which helps to improve the mechanical and thermal properties of polymers.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 2-Methyl-1,3-dioxane-5-carboxylic acid. However, studies have shown that the compound is not toxic and does not have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-1,3-dioxane-5-carboxylic acid in lab experiments is its ability to improve the mechanical and thermal properties of polymers. However, the compound is relatively expensive and has limited availability, which can make it challenging to use in large-scale experiments.
Future Directions
There are several potential future directions for research on 2-Methyl-1,3-dioxane-5-carboxylic acid. One area of interest is in the development of new materials and polymers with improved properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other scientific fields.
In conclusion, 2-Methyl-1,3-dioxane-5-carboxylic acid is a unique and promising compound that has gained significant attention in the scientific community. Its potential applications in the development of new materials and polymers make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 2-Methyl-1,3-dioxane-5-carboxylic acid involves the reaction of 2-methylpropane-1,3-diol with oxalic acid in the presence of a catalyst. The reaction results in the formation of MPDA as a white crystalline solid with a melting point of 104-106°C.
Scientific Research Applications
2-Methyl-1,3-dioxane-5-carboxylic acid has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new materials and polymers. MPDA has been used as a monomer in the synthesis of polyesters and polyurethanes, which have shown excellent mechanical and thermal properties.
properties
IUPAC Name |
2-methyl-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRQFYDHJBUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxane-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

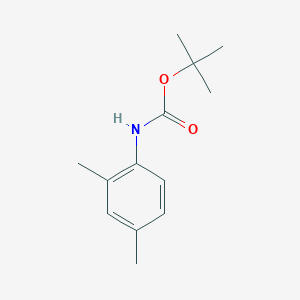

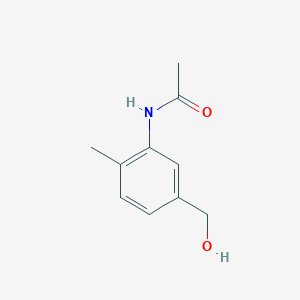
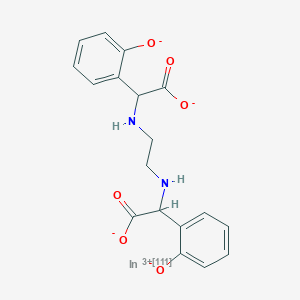
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
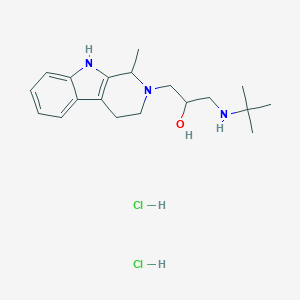
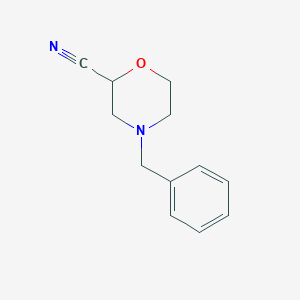
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)


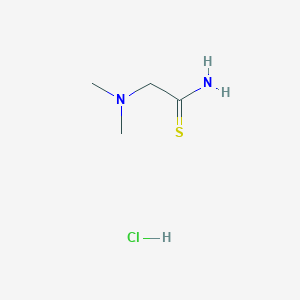
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
